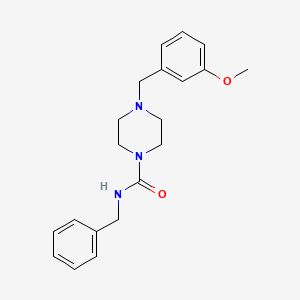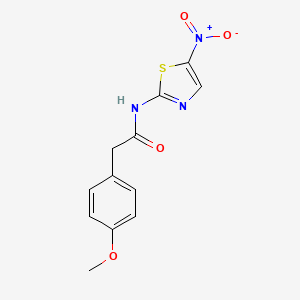
N-benzyl-4-(3-methoxybenzyl)-1-piperazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-4-(3-methoxybenzyl)-1-piperazinecarboxamide, also known as BRL-15572, is a chemical compound that has been studied for its potential therapeutic applications in various medical fields. This compound belongs to the class of piperazinecarboxamide derivatives and has shown promising results in scientific research.
Mecanismo De Acción
The exact mechanism of action of N-benzyl-4-(3-methoxybenzyl)-1-piperazinecarboxamide is not fully understood. However, it has been suggested that this compound may act as a modulator of the GABAergic system, which is involved in the regulation of neuronal excitability and inhibition. This compound may also interact with other neurotransmitter systems such as the serotonergic and dopaminergic systems.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In animal studies, this compound has been found to have anxiolytic and anticonvulsant effects. This compound has also been shown to reduce pain sensitivity in animal models of neuropathic pain. In addition, this compound has been found to have anticancer activity in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-benzyl-4-(3-methoxybenzyl)-1-piperazinecarboxamide in lab experiments is its potential therapeutic applications in various medical fields. This compound has shown promising results in preclinical studies and may have clinical applications in the future. However, one limitation of using this compound is its limited availability and high cost, which may hinder its use in some research settings.
Direcciones Futuras
There are several future directions for the study of N-benzyl-4-(3-methoxybenzyl)-1-piperazinecarboxamide. One direction is to further investigate its potential therapeutic applications in various medical fields such as neurology, psychiatry, and oncology. Another direction is to elucidate its exact mechanism of action and identify potential molecular targets. Additionally, future studies may focus on improving the synthesis and purification methods of this compound to increase its availability and reduce its cost.
Métodos De Síntesis
The synthesis of N-benzyl-4-(3-methoxybenzyl)-1-piperazinecarboxamide involves the reaction of 4-(3-methoxybenzyl)-1-piperazinecarboxylic acid with benzylamine. This reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting product is then purified using various methods such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
N-benzyl-4-(3-methoxybenzyl)-1-piperazinecarboxamide has been studied for its potential therapeutic applications in various medical fields such as neurology, psychiatry, and oncology. In neurology, this compound has been investigated for its potential use in the treatment of neuropathic pain and epilepsy. In psychiatry, this compound has been studied for its potential use in the treatment of anxiety and depression. In oncology, this compound has been explored as a potential anticancer agent.
Propiedades
IUPAC Name |
N-benzyl-4-[(3-methoxyphenyl)methyl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-25-19-9-5-8-18(14-19)16-22-10-12-23(13-11-22)20(24)21-15-17-6-3-2-4-7-17/h2-9,14H,10-13,15-16H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRXQUKDHQWTUJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCN(CC2)C(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(5-acetyl-3-thienyl)-N-[(5-methyl-2-thienyl)methyl]acetamide](/img/structure/B5145092.png)
![methyl 4-(3-{[3-(2-ethoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B5145101.png)

![(3aS*,6aR*)-3-[3-(4-fluorophenyl)propyl]-5-[(1-isopropyl-1H-pyrazol-4-yl)methyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5145111.png)
![3-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5145118.png)

![N-methyl-N-[2-(4-methylphenoxy)ethyl]-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanamide](/img/structure/B5145133.png)
![2-ethoxyethyl 2-{[3-(4-chloro-3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B5145141.png)
![2-({5-[(2,6-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(3-fluorophenyl)acetamide](/img/structure/B5145147.png)
![5-[4-(methylthio)benzylidene]-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5145156.png)
![3-[(5-bromo-2-pyridinyl)amino]-2-(5-chloro-1,3-benzoxazol-2-yl)acrylaldehyde](/img/structure/B5145157.png)

![N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B5145181.png)
![2,6-di-tert-butyl-4-[2-(4-nitrophenyl)-1H-benzimidazol-1-yl]phenol](/img/structure/B5145187.png)